molecular formula C11H20N4O B1493144 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole CAS No. 2098133-83-4

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole

Cat. No.: B1493144
CAS No.: 2098133-83-4
M. Wt: 224.3 g/mol
InChI Key: IIZHJBWFDKHSBM-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole: is a complex organic compound characterized by its unique structure, which includes an azidoethyl group and a methoxymethyl group attached to an octahydrocyclopenta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole typically involves multiple steps, starting with the preparation of the core octahydrocyclopenta[c]pyrrole structure. This can be achieved through cyclization reactions of appropriate precursors. The azidoethyl group is then introduced through nucleophilic substitution reactions, and the methoxymethyl group is added via methylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: : The azido group can be reduced to form amino derivatives.

  • Substitution: : The methoxymethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitro compounds.

  • Reduction: : Amino derivatives.

  • Substitution: : Various substituted methoxymethyl derivatives.

Scientific Research Applications

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The azido group can be utilized in bioconjugation reactions, allowing for the labeling of biomolecules.

  • Industry: : It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through binding to specific receptors or enzymes. The azido group can participate in click chemistry reactions, forming stable triazole rings, which are useful in creating bioactive compounds.

Comparison with Similar Compounds

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole: can be compared to other azidoethyl and methoxymethyl derivatives. Similar compounds include:

  • 2-Azidoethyl 2-bromoisobutyrate: : Used in atom transfer radical polymerization (ATRP) and click chemistry.

  • 2-Azidoethyl 2-acetamido-2-deoxy-\u03B2-D-galactopyranoside: : Used as a ligand in click chemistry and glycotherapeutic applications.

The uniqueness of This compound

Properties

IUPAC Name

2-(2-azidoethyl)-3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-16-9-11-4-2-3-10(11)7-15(8-11)6-5-13-14-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZHJBWFDKHSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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